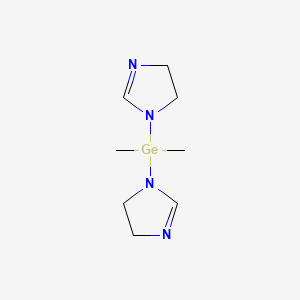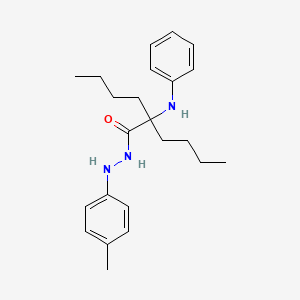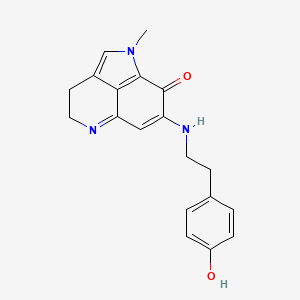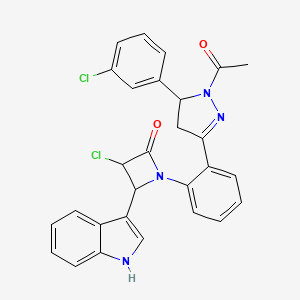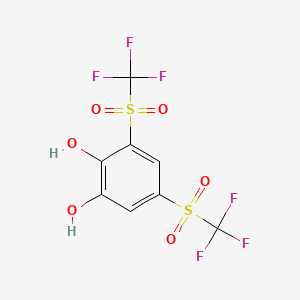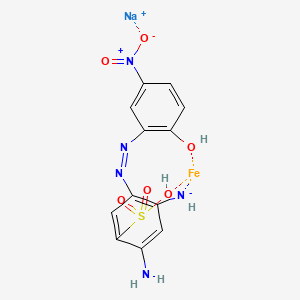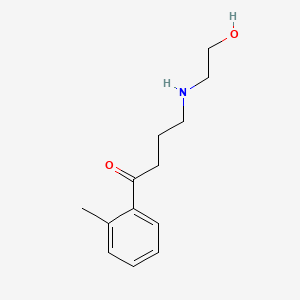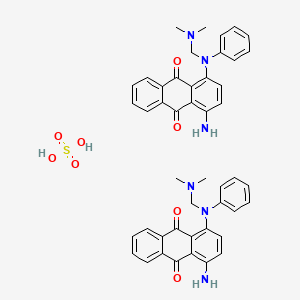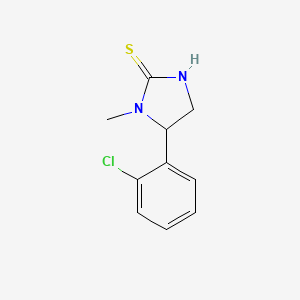
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is a heterocyclic compound that contains a chlorophenyl group attached to an imidazolidinethione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazolidinethione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including the formation of covalent bonds with active site residues or the disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1-methyl-2-imidazolidinethione
- 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinone
- 5-(2-Chlorophenyl)-1-methyl-2-thiazolidinethione
Uniqueness
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of the imidazolidinethione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
186424-08-8 |
|---|---|
分子式 |
C10H11ClN2S |
分子量 |
226.73 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-1-methylimidazolidine-2-thione |
InChI |
InChI=1S/C10H11ClN2S/c1-13-9(6-12-10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H,12,14) |
InChIキー |
ANGCBGKCYQIUSQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(CNC1=S)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


